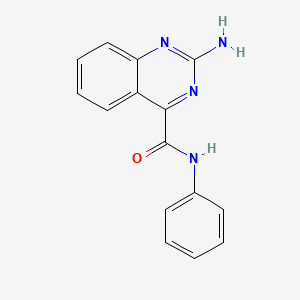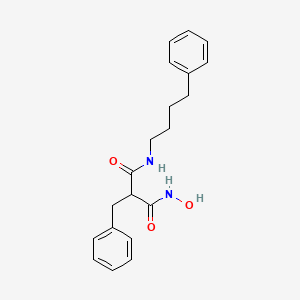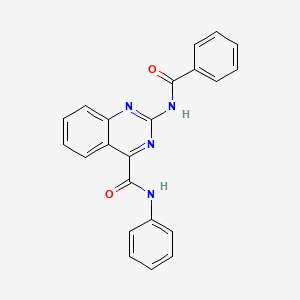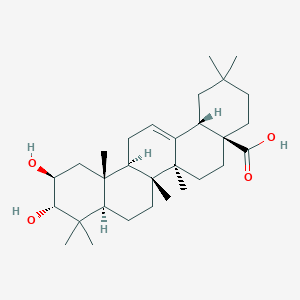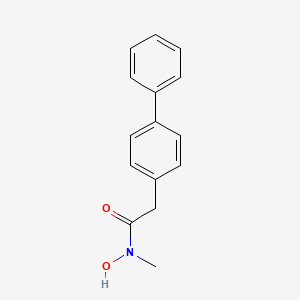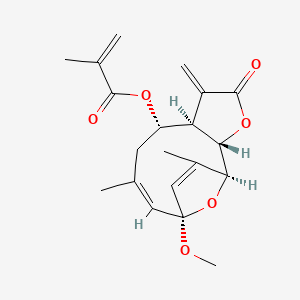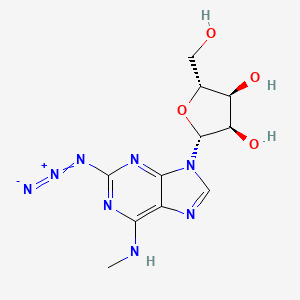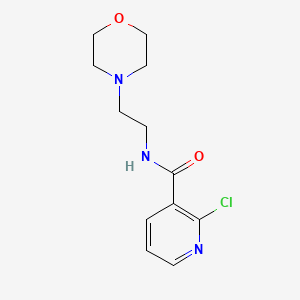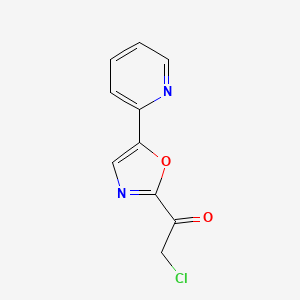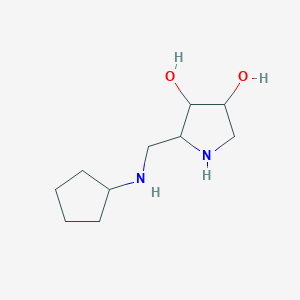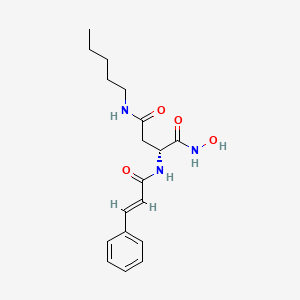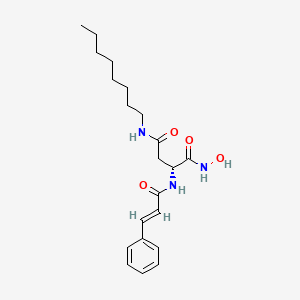
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide typically involves the reaction of cinnamic acid derivatives with succinic anhydride and octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide can be compared with other similar compounds, such as:
2-Cinnamamido-N1-hydroxy-N4-decylsuccinamide: Similar structure but with a longer alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-hexylsuccinamide: Similar structure but with a shorter alkyl chain.
2-Cinnamamido-N1-hydroxy-N4-benzylsuccinamide: Similar structure but with a benzyl group instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C21H31N3O4 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(2R)-N-hydroxy-N'-octyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C21H31N3O4/c1-2-3-4-5-6-10-15-22-20(26)16-18(21(27)24-28)23-19(25)14-13-17-11-8-7-9-12-17/h7-9,11-14,18,28H,2-6,10,15-16H2,1H3,(H,22,26)(H,23,25)(H,24,27)/b14-13+/t18-/m1/s1 |
Clé InChI |
TYVAVCSSCPJBHI-KAUXGEHWSA-N |
SMILES isomérique |
CCCCCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



